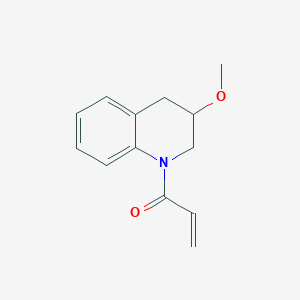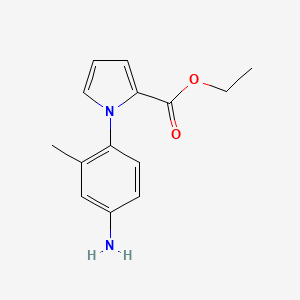![molecular formula C18H18FN3O3 B2592838 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide CAS No. 1179428-67-1](/img/structure/B2592838.png)
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide, also known as FLB-457, is a chemical compound that has been widely researched for its potential use in treating neurological disorders.
Wirkmechanismus
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide acts as a selective antagonist of the dopamine D2 receptor, which is believed to be the primary mechanism of action for antipsychotic drugs. It has also been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of dopamine release in the mesolimbic dopamine system, the reduction of hyperactivity in the prefrontal cortex, and the modulation of glutamate release in the striatum. These effects are believed to contribute to its antipsychotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide is its high affinity for dopamine D2 receptors, which makes it a potentially effective treatment for schizophrenia and other neurological disorders. However, its selectivity for the mesolimbic dopamine system may limit its effectiveness in treating other symptoms of schizophrenia, such as cognitive impairment.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the investigation of this compound's potential use in treating other neurological disorders, such as bipolar disorder and depression. Additionally, further research is needed to determine the long-term effects and safety of this compound.
Synthesemethoden
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 4-fluorophenol with 2-bromoethyl butyrate, followed by the reaction of the resulting product with 1-(2-furylmethyl)-1H-pyrazole-5-carboxylic acid. The final product is obtained through a coupling reaction with N,N-dimethylformamide.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide has been extensively studied for its potential use in treating schizophrenia and other neurological disorders. It has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the development of schizophrenia. This compound has also been found to have a selective effect on the mesolimbic dopamine system, which is believed to be the primary site of action for antipsychotic drugs.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-2-16(25-14-7-5-13(19)6-8-14)18(23)21-17-9-10-20-22(17)12-15-4-3-11-24-15/h3-11,16H,2,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQARBROAUMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2592756.png)
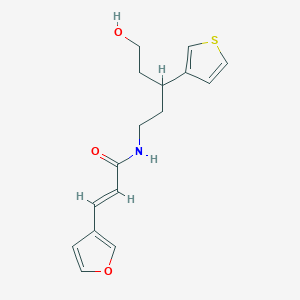
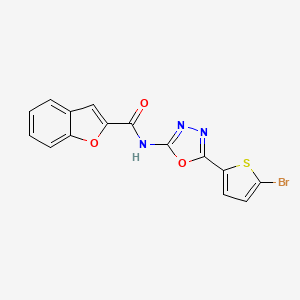
![N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2592759.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2592760.png)
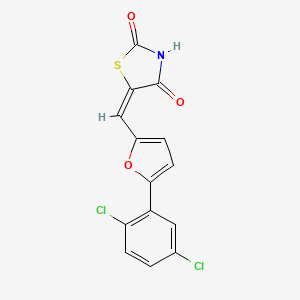
![5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2592764.png)

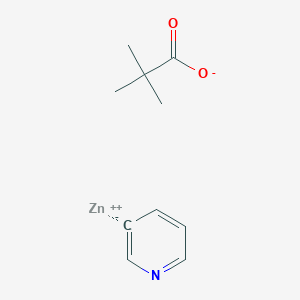
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)
